
Selaginellin F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selaginellin F is a secondary metabolite isolated from the genus Selaginella, which belongs to the family Selaginellaceae. This genus is known for its unique structural classes of natural products and their wide range of biological effects . This compound is one of the many selaginellins, which are pigments with a unique para-quinone methide and alkynylphenol carbon skeleton .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of selaginellins, including selaginellin F, involves complex organic reactions. One common method includes the use of methyl jasmonate to induce the accumulation of selaginellins in Selaginella convoluta . The metabolites are then separated using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) .
Industrial Production Methods
Industrial production of this compound is challenging due to its low natural abundance in Selaginella species. Elicitation with phytohormones like methyl jasmonate has been suggested as a strategy to increase the content of selaginellins, addressing their low availability problem .
Chemical Reactions Analysis
Types of Reactions
Selaginellin F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often evaluated for their pharmacological properties, such as inhibitory activity on specific enzymes .
Scientific Research Applications
Selaginellin F has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of selaginellin F involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes, such as protein-tyrosine phosphatase 1B (PTP1B), which is involved in regulating insulin signaling . This inhibition can lead to enhanced insulin sensitivity and potential therapeutic effects for diabetes .
Comparison with Similar Compounds
Similar Compounds
Selaginellin F is part of a family of compounds known as selaginellins. Similar compounds include:
- Selaginellin A
- Selaginellin B
- Selaginellin C
- Selaginellin D
- Selaginellin E
Uniqueness
What sets this compound apart from other selaginellins is its unique structural features and specific biological activities. Its para-quinone methide and alkynylphenol carbon skeleton contribute to its distinct pharmacological properties .
Properties
Molecular Formula |
C34H24O6 |
|---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
4-[[6-(2,4-dihydroxyphenyl)-3-(hydroxymethyl)-2-[2-(4-hydroxyphenyl)ethynyl]phenyl]-(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C34H24O6/c35-20-24-8-17-31(30-18-15-28(39)19-32(30)40)34(29(24)16-3-21-1-9-25(36)10-2-21)33(22-4-11-26(37)12-5-22)23-6-13-27(38)14-7-23/h1-2,4-15,17-19,35-37,39-40H,20H2 |
InChI Key |
MTFKAPLXLHFEPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C=CC1=C(C2=CC=C(C=C2)O)C3=C(C=CC(=C3C#CC4=CC=C(C=C4)O)CO)C5=C(C=C(C=C5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonamide](/img/structure/B15094142.png)
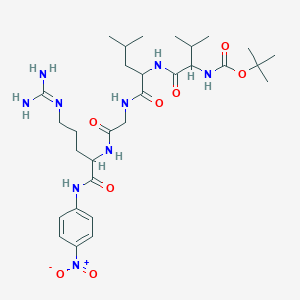
![N-[3-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B15094150.png)
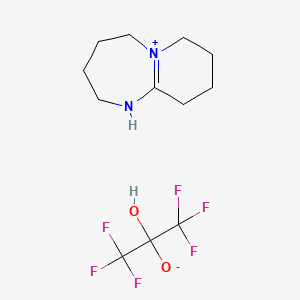
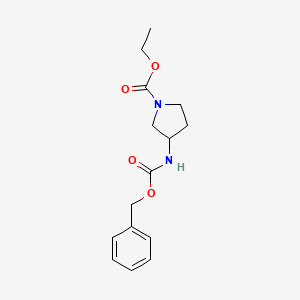
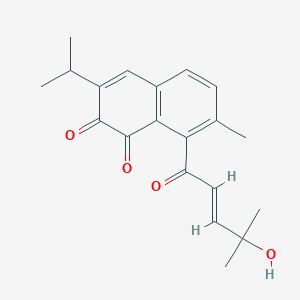
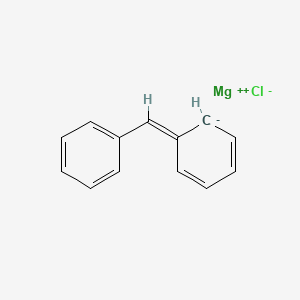
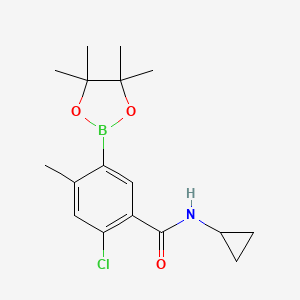
![4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B15094200.png)
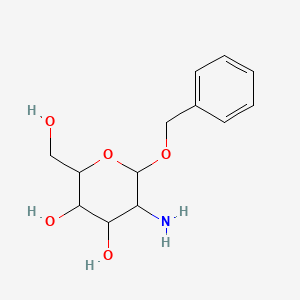

![2-[[4-(beta-d-Glucopyranosyloxy)-3,5-bis(3-methyl-2-butenyl)benzoyl]oxy]-n,n,n-trimethylethanaminium](/img/structure/B15094215.png)
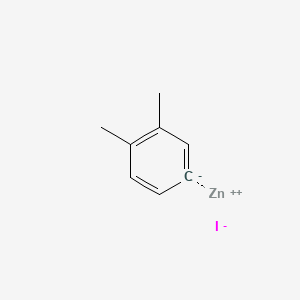
![2-[[2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B15094219.png)
